molecular formula C13H22N4O3S B215087 N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide

N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide

Cat. No. B215087
M. Wt: 314.41 g/mol
InChI Key: DWIXEILFMXRQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide, also known as EPPS, is a chemical compound that has gained attention in the scientific community due to its unique properties. EPPS is a sulfonamide derivative that has been extensively used in biological research for its ability to enhance the solubility of poorly soluble compounds.

Mechanism of Action

N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide enhances the solubility of poorly soluble compounds by forming hydrogen bonds with the hydrophobic regions of the compound. N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide has a unique structure that allows it to form a stable complex with the compound, increasing its solubility. N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide has been shown to increase the solubility of compounds up to 100-fold.
Biochemical and Physiological Effects:
N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide has been shown to have minimal effects on biochemical and physiological processes. N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide has been used as a buffer in biochemical and physiological experiments without affecting the outcome of the experiment. N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide has been shown to have no toxic effects on cells or animals.

Advantages and Limitations for Lab Experiments

N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide has several advantages for lab experiments. N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide enhances the solubility of poorly soluble compounds, allowing for the study of compounds that would otherwise be insoluble. N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide has minimal effects on biochemical and physiological processes, allowing for accurate results in experiments. N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide is also relatively inexpensive and easy to obtain.
However, N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide also has limitations for lab experiments. N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide has a limited solubilization capacity, meaning that it may not be effective for highly insoluble compounds. N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide may also interfere with certain assays, such as fluorescence assays, due to its own fluorescence properties.

Future Directions

N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide has several potential future directions for research. N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide could be further optimized to enhance its solubilization capacity for highly insoluble compounds. N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide could also be used in drug delivery systems to enhance the solubility of poorly soluble drugs. N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide could also be used in the development of new assays for biochemical and physiological experiments.
Conclusion:
N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide is a sulfonamide derivative that has been extensively used in biological research for its ability to enhance the solubility of poorly soluble compounds. N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide has a simple synthesis method and has minimal effects on biochemical and physiological processes. N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide has advantages and limitations for lab experiments and has several potential future directions for research. N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide is a promising compound for the study of poorly soluble compounds and has the potential to be used in drug delivery systems and the development of new assays.

Synthesis Methods

N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide can be synthesized using a simple two-step reaction process. The first step involves the reaction of 3-chloropyridine with diethylamine to form N-ethyl-3-pyridineamine. The second step involves the reaction of N-ethyl-3-pyridineamine with 2-chloroethanol and sodium sulfite to form N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide. The yield of N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide can be improved by using a solvent-free microwave-assisted synthesis method.

Scientific Research Applications

N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide has been extensively used in biological research for its ability to enhance the solubility of poorly soluble compounds. N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide has been used to solubilize a variety of compounds, including proteins, peptides, and small molecules. N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide has also been used as a buffer in biochemical and physiological experiments.

properties

Product Name

N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide

Molecular Formula

C13H22N4O3S

Molecular Weight

314.41 g/mol

IUPAC Name

N-ethyl-2-[4-(2-hydroxyethyl)piperazin-1-yl]pyridine-3-sulfonamide

InChI

InChI=1S/C13H22N4O3S/c1-2-15-21(19,20)12-4-3-5-14-13(12)17-8-6-16(7-9-17)10-11-18/h3-5,15,18H,2,6-11H2,1H3

InChI Key

DWIXEILFMXRQEJ-UHFFFAOYSA-N

SMILES

CCNS(=O)(=O)C1=C(N=CC=C1)N2CCN(CC2)CCO

Canonical SMILES

CCNS(=O)(=O)C1=C(N=CC=C1)N2CCN(CC2)CCO

Origin of Product

United States

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